1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industry due to their unique chemical properties .
Preparation Methods
The synthesis of 1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one typically involves the introduction of a tetradecylsulfanyl group to the thiophene ring. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the tetradecylsulfanyl group: This step involves the reaction of thiophene with tetradecylthiol in the presence of a suitable catalyst.
Acylation: The final step involves the acylation of the thiophene derivative to introduce the ethanone group.
Chemical Reactions Analysis
1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with enzymes and receptors, modulating their activity. The tetradecylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-[5-(Tetradecylsulfanyl)thiophen-2-yl]ethan-1-one can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: This compound has similar electronic properties but lacks the long alkyl chain, making it less lipophilic.
1-(5-(Pyren-1-yl)thiophen-2-yl)ethan-1-one: This compound contains a pyrene group, which enhances its fluorescence properties, making it suitable for use in fluorescence-based applications.
Properties
CAS No. |
62039-62-7 |
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Molecular Formula |
C20H34OS2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-(5-tetradecylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C20H34OS2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-20-16-15-19(23-20)18(2)21/h15-16H,3-14,17H2,1-2H3 |
InChI Key |
HKBGXQRJUYJJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC1=CC=C(S1)C(=O)C |
Origin of Product |
United States |
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